tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate: is a complex organic compound with a unique structure that combines a tert-butyl group, an aminomethyl group, and an octahydro-1H-pyrido[1,2-a]piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate typically involves multiple steps:
Formation of the Octahydro-1H-pyrido[1,2-a]piperazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as piperazine derivatives and aldehydes or ketones under acidic or basic conditions.
Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and a suitable amine in a Mannich reaction, which introduces the aminomethyl group onto the ring system.
Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced via a tert-butyl esterification reaction, using tert-butyl chloroformate or tert-butyl alcohol in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the carbonyl groups or any double bonds present in the molecule, often using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the tert-butyl ester, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of imines, amides, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting neurological or psychiatric disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism by which tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels. The aminomethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate stands out due to its octahydro-1H-pyrido[1,2-a]piperazine ring system, which is less common compared to other piperazine derivatives. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-10-11-6-4-5-7-16(11)9-12(17)8-15/h11-12H,4-10,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIMDODCXFTYQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCN2CC1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.